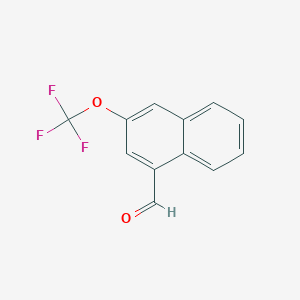
2-(Trifluoromethoxy)naphthalene-4-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(Trifluorométhoxy)naphtalène-4-carboxaldéhyde est un composé organique qui présente un groupe trifluorométhoxy lié à un cycle naphtalène avec un groupe fonctionnel carboxaldéhyde
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Une méthode courante est la trifluorométhoxylation des dérivés du naphtalène à l'aide de réactifs spécialisés . Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs et de solvants spécifiques pour obtenir des rendements élevés et une sélectivité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions de trifluorométhoxylation à grande échelle utilisant des conditions optimisées pour assurer l'efficacité et la rentabilité. Le choix des réactifs, des catalyseurs et des paramètres réactionnels est crucial pour minimiser les sous-produits et maximiser le rendement du composé souhaité .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(Trifluorométhoxy)naphtalène-4-carboxaldéhyde peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé pour former l'acide carboxylique correspondant.
Réduction : Le groupe aldéhyde peut être réduit pour former l'alcool correspondant.
Substitution : Le groupe trifluorométhoxy peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés dans des conditions appropriées pour substituer le groupe trifluorométhoxy.
Principaux produits formés
Oxydation : Acide 2-(Trifluorométhoxy)naphtalène-4-carboxylique.
Réduction : 2-(Trifluorométhoxy)naphtalène-4-méthanol.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 2-(Trifluorométhoxy)naphtalène-4-carboxaldéhyde présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Investigations sur ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Exploration de son potentiel en tant qu'intermédiaire pharmaceutique ou composé actif.
Industrie : Utilisé dans le développement de matériaux de pointe ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme par lequel le 2-(Trifluorométhoxy)naphtalène-4-carboxaldéhyde exerce ses effets dépend de ses interactions avec les cibles moléculaires. Le groupe trifluorométhoxy peut influencer les propriétés électroniques du composé, affectant sa réactivité et son affinité de liaison à diverses cibles. Le groupe aldéhyde peut former des liaisons covalentes avec des sites nucléophiles sur les biomolécules, ce qui peut conduire à une activité biologique .
Applications De Recherche Scientifique
2-(Trifluoromethoxy)naphthalene-4-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(Trifluoromethoxy)naphthalene-4-carboxaldehyde exerts its effects depends on its interactions with molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(Trifluorométhoxy)benzaldéhyde : Structure similaire, mais avec un cycle benzénique au lieu d'un cycle naphtalène.
4-(Trifluorométhoxy)benzaldéhyde : Un autre dérivé du benzaldéhyde avec le groupe trifluorométhoxy à une position différente.
Acide 2-(Trifluorométhoxy)phénylacétique : Contient un cycle phényle avec un groupe trifluorométhoxy et un groupe fonctionnel acide acétique.
Unicité
Le 2-(Trifluorométhoxy)naphtalène-4-carboxaldéhyde est unique en raison de la présence à la fois du groupe trifluorométhoxy et du cycle naphtalène, qui peuvent conférer des propriétés électroniques et stériques distinctes par rapport à ses analogues benzéniques.
Propriétés
Formule moléculaire |
C12H7F3O2 |
|---|---|
Poids moléculaire |
240.18 g/mol |
Nom IUPAC |
3-(trifluoromethoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)17-10-5-8-3-1-2-4-11(8)9(6-10)7-16/h1-7H |
Clé InChI |
YDSZTIORUHQQND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2C=O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B11871277.png)
![7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11871284.png)

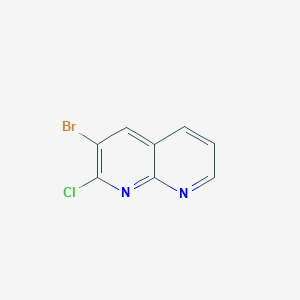
![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)
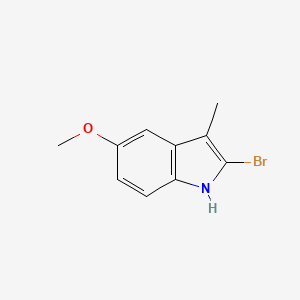

![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)
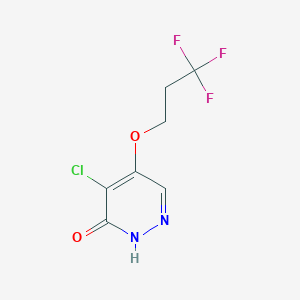

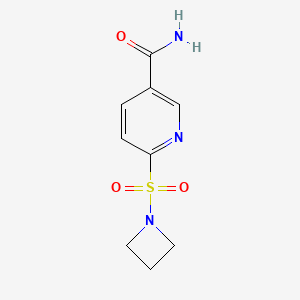

![7-(Dimethylamino)-6H-benzo[c]chromen-6-one](/img/structure/B11871371.png)

